1H-Indazole, 6-(1-methylethyl)-4-nitro-

Descripción general

Descripción

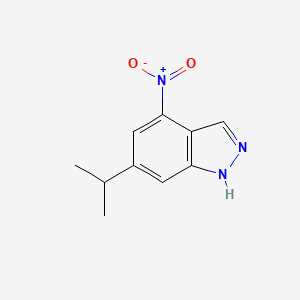

1H-Indazole, 6-(1-methylethyl)-4-nitro- is an organic compound belonging to the indazole family Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring This specific compound features a nitro group at the 4-position and an isopropyl group at the 6-position on the indazole ring

Métodos De Preparación

The synthesis of 1H-Indazole, 6-(1-methylethyl)-4-nitro- typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 6-(propan-2-yl)-1H-indazole to introduce the nitro group at the 4-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is followed by purification steps such as recrystallization or chromatography to isolate the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

1H-Indazole, 6-(1-methylethyl)-4-nitro- undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, to form corresponding ketones or carboxylic acids.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Antitumor Activity

Numerous studies have demonstrated the antitumor properties of indazole derivatives. For instance, a series of 1H-indazole derivatives were synthesized and evaluated for their inhibitory effects on Polo-like kinase 4 (PLK4). One notable compound, identified as CFI-400945, showed significant efficacy in inhibiting tumor growth in mouse models of colon cancer, highlighting the potential of indazole derivatives as therapeutic agents in oncology .

Additionally, other derivatives have been developed as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are crucial targets in cancer therapy. For example, compounds with IC50 values as low as 2.9 nM against FGFR1 have been reported, showcasing their potential for treating various malignancies .

Enzyme Inhibition

Indazole derivatives also exhibit enzyme inhibition properties. For instance, certain nitro-substituted indazoles have been identified as effective inhibitors of nitric oxide synthase isoforms (nNOS, iNOS, eNOS), which play significant roles in various physiological and pathological processes . The structure-activity relationship (SAR) studies suggest that specific substitutions on the indazole ring enhance inhibitory activity.

Synthetic Methodologies

The synthesis of 1H-indazole derivatives has evolved significantly, employing various strategies that enhance yield and selectivity. Recent advancements include:

- Pd-Catalyzed Reactions : The use of palladium catalysts has facilitated the oxidative benzannulation of pyrazoles to synthesize diverse indazole derivatives efficiently .

- C-H Activation : Rhodium(III)-promoted C-H activation methods have been employed to create 1H-indazoles from readily available aldehyde phenylhydrazones, allowing for the introduction of various functional groups .

Case Study 1: Cancer Therapy

A study by Paul et al. synthesized a series of spiro[cyclopropane-1,3'-indolin]-2'-one derivatives based on the indazole scaffold. The most promising compound exhibited single-digit nanomolar inhibition against PLK4 and demonstrated effective tumor growth inhibition in colon cancer models .

Case Study 2: FGFR Inhibition

Li et al. reported the design and synthesis of novel 1H-indazol-3-amine scaffold derivatives aimed at FGFR inhibition. Their lead compound showed excellent enzymatic inhibition (IC50 = 15.0 nM) and moderate anti-proliferative activity against cancer cell lines . This study underscores the importance of structural optimization in enhancing biological activity.

Data Table: Summary of Biological Activities

| Compound Name | Target | IC50 (nM) | Notes |

|---|---|---|---|

| CFI-400945 | PLK4 | <10 | Effective in colon cancer models |

| FGFR Inhibitor | FGFR1 | 2.9 | Potent enzymatic inhibitor |

| Nitro-Indazole | nNOS/iNOS/eNOS | Varies | Inhibitory properties established |

Mecanismo De Acción

The mechanism of action of 1H-Indazole, 6-(1-methylethyl)-4-nitro- depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the indazole ring can engage in π-π stacking interactions with aromatic residues in proteins. The isopropyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparación Con Compuestos Similares

Similar compounds to 1H-Indazole, 6-(1-methylethyl)-4-nitro- include other nitro-substituted indazoles and indazole derivatives with different substituents. For example:

4-Nitro-1H-indazole: Lacks the isopropyl group, which may affect its solubility and biological activity.

6-(Propan-2-yl)-1H-indazole: Lacks the nitro group, which may reduce its reactivity in certain chemical reactions.

4-Nitro-6-methyl-1H-indazole: Has a methyl group instead of an isopropyl group, which may influence its steric and electronic properties.

The uniqueness of 1H-Indazole, 6-(1-methylethyl)-4-nitro- lies in the combination of the nitro and isopropyl groups, which confer specific chemical and biological properties that can be leveraged in various applications.

Propiedades

IUPAC Name |

4-nitro-6-propan-2-yl-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-6(2)7-3-9-8(5-11-12-9)10(4-7)13(14)15/h3-6H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXNMYBLEZPGEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=NN2)C(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646696 | |

| Record name | 4-Nitro-6-(propan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000340-87-3 | |

| Record name | 6-(1-Methylethyl)-4-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-6-(propan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.